An In-depth Technical Guide to the Physical Properties of Imidazole-d3
An In-depth Technical Guide to the Physical Properties of Imidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Imidazole Research
Imidazole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, to yield deuterated analogs like Imidazole-d3 (1H-imidazole-2,4,5-d3), offers a powerful tool for researchers. This isotopic labeling provides a subtle yet profound alteration that can be leveraged in various scientific applications. The increased mass of deuterium can influence reaction kinetics (the kinetic isotope effect), metabolic pathways, and the spectroscopic signatures of the molecule. Consequently, Imidazole-d3 serves as an invaluable tracer in metabolic studies, a standard in mass spectrometry-based quantification, and a probe for elucidating reaction mechanisms. This guide provides a comprehensive overview of the core physical properties of Imidazole-d3, offering a critical data resource for its effective application in research and development.
Physicochemical Characteristics of Imidazole-d3
The introduction of three deuterium atoms into the imidazole ring imparts a slight increase in molecular weight compared to its non-deuterated counterpart. While many of the bulk physical properties are expected to be very similar to those of standard imidazole, these subtle differences are critical for its specialized applications.
Molecular Structure and Deuteration
The molecular structure of Imidazole-d3 is characterized by the substitution of hydrogen atoms at positions 2, 4, and 5 of the imidazole ring with deuterium atoms.
Caption: Molecular structure of Imidazole-d3, highlighting the deuterated positions (D).
Summary of Physical Properties
The physical properties of Imidazole-d3 are summarized in the table below. It is important to note that while some data, such as molecular weight and melting point, are specific to the deuterated compound, other properties like boiling point and density are inferred from the well-characterized data of non-deuterated imidazole due to their expected similarity.
| Property | Value | Source |
| Molecular Formula | C₃HD₃N₂ | [1] |
| Molecular Weight | 71.08 g/mol | [1] |
| CAS Number | 6745-43-3 | [1][2] |
| Appearance | White to pale yellow crystalline solid/powder | [3][4][5] |
| Melting Point | 88 °C | [2] |
| Boiling Point | ~256 °C | [3][4][6][7] |
| Density | ~1.23 g/cm³ | [3][8][9] |
| Solubility | Highly soluble in water and polar organic solvents like alcohols.[3][8][10] Soluble in benzene, ether, acetone, petroleum ether, chloroform, and pyridine.[11] Lower solubility in non-polar solvents like ethers.[12] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is paramount for the successful application of Imidazole-d3 in experimental settings. The following section outlines standard methodologies for characterizing key physical attributes.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a widely accepted and reliable technique.
Methodology:
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Sample Preparation: A small amount of finely powdered Imidazole-d3 is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range is indicative of high purity.
Causality: The presence of impurities disrupts the crystal lattice of the solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp and reproducible melting point is a strong validation of sample purity.
Solubility Assessment
Understanding the solubility profile of Imidazole-d3 is crucial for preparing solutions for various assays and analytical techniques.
Methodology (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.
-
Sample Addition: A small, measured amount of Imidazole-d3 (e.g., 1-2 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
-
Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at room temperature. Observations are recorded as "freely soluble," "sparingly soluble," or "insoluble."
Methodology (Quantitative - Shake-Flask Method):
-
Equilibration: An excess amount of Imidazole-d3 is added to a known volume of the solvent in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of Imidazole-d3 in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Causality: The high polarity of the imidazole ring, arising from the two nitrogen atoms and the aromatic system, dictates its high solubility in polar solvents like water, with which it can form hydrogen bonds.[3][8][10] Conversely, its solubility is limited in non-polar, non-hydrogen bonding solvents.
Spectroscopic Profile of Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signals corresponding to the protons at positions 2, 4, and 5 in imidazole would be absent in the spectrum of Imidazole-d3. The remaining N-H proton would appear as a broad singlet, with its chemical shift being solvent-dependent. For imidazole in CDCl₃, the C2-H proton appears at ~7.73 ppm, and the C4-H and C5-H protons appear as an equivalent signal at ~7.14 ppm.[11][13]
Infrared (IR) Spectroscopy
The IR spectrum of imidazole shows characteristic N-H stretching vibrations.[14] In Imidazole-d3, the C-H stretching bands would be replaced by C-D stretching bands at a lower frequency (wavenumber) due to the heavier mass of deuterium. This isotopic shift is a hallmark of deuteration and can be used to confirm the identity of the labeled compound.
Conclusion
Imidazole-d3 is a vital tool in modern chemical and biological research. Its physical properties, which closely mirror those of its non-deuterated analog, are foundational to its utility. This guide has provided a detailed overview of these properties, from its molecular characteristics to its spectroscopic profile. A thorough understanding of these attributes, coupled with the robust experimental protocols outlined, will empower researchers to confidently and effectively integrate Imidazole-d3 into their studies, ultimately advancing our understanding of complex biological and chemical systems.
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